Dinonyl cyclohexane-1,2-dicarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
dinonyl cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHXZYMYYBBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274054 | |
| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331673-15-5 | |
| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isomeric Considerations of Dinonyl Cyclohexane 1,2 Dicarboxylate
Primary Synthetic Pathways
The industrial production of Dinonyl cyclohexane-1,2-dicarboxylate (DINCH) is achieved through several synthetic routes, each yielding a product with specific isomeric distributions. The most prevalent methods involve the modification of existing molecular frameworks or building the cyclohexane (B81311) ring from acyclic precursors.
Catalytic Hydrogenation of Diisononyl Phthalate (B1215562) (DINP)
The most common and industrially significant method for producing DINCH is the catalytic hydrogenation of its aromatic precursor, Diisononyl Phthalate (DINP). nih.govpenpet.com This process involves the saturation of the aromatic benzene ring in the DINP molecule to form a non-planar cyclohexane ring. wikipedia.orgpublisso.de The reaction is carried out under high pressure and temperature in the presence of a metal catalyst.
Recent research has focused on developing highly efficient catalysts to ensure complete conversion and high selectivity for DINCH, minimizing the formation of byproducts. acs.orgacs.org Ultra-uniform Ruthenium (Ru) nanoclusters supported on gamma-alumina (γ-Al2O3) have demonstrated exceptional performance. acs.orgacs.orgresearchgate.net Studies have shown that with these catalysts, a 100% conversion of DINP and 100% selectivity to DINCH can be achieved under specific conditions, such as a temperature of 140 °C and a hydrogen pressure of 3 MPa. acs.orgacs.orgresearchgate.net Other catalysts, including rhodium-nickel bimetallic nanoparticles, have also been explored for this hydrogenation process in aqueous media. rsc.org The efficiency of the hydrogenation is crucial as it directly transforms the planar aromatic core of the phthalate into the saturated cyclohexane structure of DINCH. researchgate.net
| Catalyst System | Support | Temperature (°C) | H2 Pressure (MPa) | DINP Conversion (%) | DINCH Selectivity (%) | Source(s) |
| Ruthenium (Ru) nanoclusters | γ-Al2O3 | 140 | 3 | 100 | 100 | acs.orgacs.org |
| Rhodium-Nickel (RhNi) | Al-SBA-15 | 80 | 6.9 (1000 psi) | 84.4 (yield) | 97.5 (cis) | rsc.org |
| Ruthenium (Ru) | Silica | 115 | 15 | 98.5 | 99.65 | google.com |
Diels-Alder Reaction of Diisononyl Maleate with 1,3-Butadiene Followed by Hydrogenation
An alternative synthetic pathway to DINCH involves a [4+2] cycloaddition, specifically the Diels-Alder reaction. penpet.comwikipedia.org This method begins with the reaction of diisononyl maleate (the dienophile) with 1,3-butadiene (the diene). penpet.comwikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. zbaqchem.commdpi.com In this case, it produces an alkyl-substituted cyclohexenedicarboxylic acid ester intermediate. google.com
This intermediate, which contains a double bond within the cyclohexane ring, must then undergo a subsequent hydrogenation step to saturate the ring and yield the final this compound product. wikipedia.org This two-step process provides another route to the core cyclohexane structure from acyclic or non-aromatic starting materials.
Esterification of Cyclohexanedicarboxylic Acid or Derivatives with Alcohols
DINCH can also be synthesized through the direct esterification of 1,2-cyclohexanedicarboxylic acid or its anhydride with isononyl alcohol. google.com This process involves the reaction of the dicarboxylic acid (or its derivative) with a complex mixture of isomeric C9 alcohols, collectively known as isononyl alcohol. google.comevonik.com The reaction is typically catalyzed by an acid and driven to completion by removing the water formed during the reaction.
This method allows for the direct construction of the final ester from the pre-formed cyclohexane ring and the desired alcohol side chains. The properties of the resulting DINCH product are highly dependent on the specific isomeric composition of the isononyl alcohol used in the esterification. google.com
Isomeric Composition and Structural Characterization
The term "this compound" does not refer to a single chemical compound but rather to a complex mixture of isomers. nih.govpenpet.comnih.gov This isomeric complexity arises from both the stereochemistry of the cyclohexane ring and the structural diversity of the branched alkyl side chains. researchgate.net
Distribution of Cis- and Trans-Isomers in Commercial Formulations
The hydrogenation of the planar aromatic ring of DINP or the hydrogenation of the cyclohexene ring from the Diels-Alder route results in the formation of stereoisomers. The two ester groups can be on the same side of the cyclohexane ring (the cis-isomer) or on opposite sides (the trans-isomer).
Commercial formulations of DINCH are predominantly composed of the cis-isomer. wikipedia.org The typical distribution reported for commercial products is a fixed ratio of approximately 90% cis-isomers and 10% trans-isomers. publisso.deresearchgate.net This specific ratio is a characteristic of the manufacturing process and influences the physical properties of the plasticizer.
| Isomer | Percentage in Commercial DINCH | Source(s) |
| Cis-Isomers | ~90% (± 10%) | wikipedia.orgpublisso.deresearchgate.net |
| Trans-Isomers | ~10% (± 10%) | wikipedia.orgpublisso.deresearchgate.net |
Influence of Alkyl Side Chain Branching on Isomeric Mixtures
Further complexity is introduced by the structure of the "isononyl" alcohol used in the synthesis. Isononyl alcohol is not a single compound but a mixture of various branched nine-carbon (C9) alcohol isomers. nih.govevonik.commatthey.com Consequently, the final DINCH product is a mixture of diesters with various branched alkyl chains. nih.govresearchgate.net
The degree of branching in the isononyl alcohol feedstock has a significant impact on the properties of the final DINCH mixture. google.com For instance, patents describe the use of isomeric nonanol mixtures with a specific degree of branching, ranging from 1.2 to 2.0, to produce DINCH with desired performance characteristics. google.com The specific arrangement and branching pattern of these C9 alkyl chains influence intermolecular interactions, which are critical for the plasticizer's effectiveness in a polymer matrix. While the cis/trans ratio of the cyclohexane ring is relatively fixed, the permutation of different branched isononyl groups attached to the ring creates a highly complex isomeric mixture. researchgate.net
Interactions and Performance in Polymer Science and Materials Research
Mechanism of Plasticization in Polymeric Systems
Dinonyl cyclohexane-1,2-dicarboxylate (DINCH) functions as a plasticizer by inserting its molecules between the long chains of a polymer, a role for which it is well-suited in polar polymers like polyvinyl chloride (PVC). basf.competronaftco.com This process increases the free volume, or spacing, between the polymer chains. acs.org The presence of DINCH molecules disrupts the intermolecular attractions, such as van der Waals forces, that hold the polymer chains together in a rigid structure. petronaftco.com By reducing these cohesive forces, the polymer chains can move and slide past one another more easily. nih.govyoutube.com This increased macromolecular mobility is the fundamental reason for the transformation of the material from a hard, rigid state to a soft and flexible one. basf.competronaftco.com
The glass transition temperature (Tg) represents the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govyoutube.com Plasticizers like DINCH are effective at lowering the Tg of polymers. acs.orgnih.gov By positioning themselves between polymer chains, DINCH molecules increase the intermolecular spacing, which weakens the cohesive forces between the chains. nih.gov Consequently, less thermal energy is required to induce the segmental motion of the polymer chains. aps.orgnih.gov This increased mobility at lower temperatures results in a significant reduction of the polymer's glass transition temperature, making materials like PVC flexible at ambient temperatures. nih.gov The extent of Tg reduction is dependent on the concentration of the plasticizer within the polymer matrix. nih.gov
At very low concentrations, an additive that typically functions as a plasticizer can instead cause a phenomenon known as antiplasticization, where the polymer becomes more rigid and brittle. mdpi.comnih.gov This occurs when the plasticizer molecules are not abundant enough to substantially separate the polymer chains. Instead, they fill the existing free volume within the polymer matrix, which can restrict the local segmental mobility of the polymer chains. mdpi.comnih.gov This restriction of motion leads to an increase in the material's modulus and a decrease in its ductility. mdpi.com As the concentration of the plasticizer is increased beyond this low-concentration regime, the normal plasticizing effect takes over, leading to increased flexibility and a lower modulus. mdpi.comnih.gov This crossover from antiplasticization to plasticization is a critical consideration in the formulation of plasticized polymers. mdpi.com
Application as a Polymer Additive
The predominant application for this compound is as a primary plasticizer in flexible Polyvinyl Chloride (PVC) formulations. researchgate.netnih.govresearchgate.net It is designed to impart softness and flexibility to PVC, which is inherently a rigid material. basf.competronaftco.com DINCH is considered a non-phthalate alternative to traditional plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and is frequently used in sensitive applications such as medical devices, toys, and materials that come into contact with food. basf.comnih.govplastemart.comnih.gov Its performance characteristics in PVC are generally comparable to other well-established plasticizers, often requiring only minor adjustments to formulations and processing parameters. basf.comresearchgate.net The efficiency of a plasticizer can be measured by the amount required to achieve a specific hardness.
Table 1: Plasticizer Concentration Required for 75 Shore A Hardness in PVC
| Plasticizer | Concentration (% by weight) |
| Acetyl tri-n-butyl citrate (B86180) (ATBC) | 32.2 |
| Di(2-ethylhexyl) phthalate (DEHP) | 32.2 |
| This compound (DINCH) | 33.3 |
| Di(2-ethylhexyl) terephthalate (B1205515) (DOTP/DEHT) | 36.1 |
| Source: Adapted from comparative studies on plasticizer efficiency. medicaldesignbriefs.com |
While DINCH is primarily associated with PVC, it is also suitable for use with other polar polymers. basf.com Its application extends to various rubber compounds and elastomers where plasticizers are needed to improve processability, enhance flexibility, and reduce the viscosity of the rubber matrix. acs.org For example, it can be used to soften rubber compounds and aid in the dispersion of fillers. acs.org The selection of DINCH in these non-PVC applications is often driven by the same factors that make it a preferred choice for PVC: the need for a non-phthalate plasticizer with good performance and a favorable profile for sensitive applications. plastemart.com However, its use remains most prominent within the PVC industry. researchgate.netresearchgate.netspecialchem.com
Comparative Analysis with Legacy and Emerging Plasticizers
This compound (DINCH) has emerged as a significant alternative to traditional phthalate plasticizers, particularly in applications with high sensitivity to toxicological and exposure concerns. Its performance and characteristics are often benchmarked against legacy phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), as well as other emerging non-phthalate alternatives.
Strategies for Replacement of Phthalate Plasticizers
The move away from phthalate plasticizers, especially low molecular weight phthalates like DEHP, is driven by increasing regulatory pressure and health concerns. pvcmed.orgchemsec.org Phthalates are not chemically bound to the Polyvinyl chloride (PVC) matrix, allowing them to leach out, which can lead to human and environmental exposure. pvcmed.orgchemsec.orgresearchgate.net Concerns have been particularly focused on the potential endocrine-disrupting and reproductive toxicity effects observed in animal studies. pvcmed.orgubc.cakarger.com This has led to restrictions or bans on their use in sensitive applications such as toys, childcare articles, and medical devices in various regions, including the European Union and China. chemsec.orgchemsec.orgmcgill.ca
As a result, a key strategy for manufacturers is the adoption of non-phthalate plasticizers, with DINCH being a prominent "drop-in" substitute. chemsec.orgchemsec.org Developed for sensitive applications, DINCH offers a favorable toxicological profile and has been extensively tested, showing no evidence of reproductive hazards or endocrine disruption in many studies. basf.comchemwinfo.comnih.gov Its compatibility with existing PVC processing machinery, requiring only minor adjustments to formulation and parameters, makes it a practical replacement for legacy phthalates like DEHP and DINP. basf.comchemwinfo.combasf.com
Other non-phthalate alternatives that are part of the replacement strategy include Di(2-ethylhexyl) terephthalate (DEHT or DOTP), Trioctyl trimellitate (TOTM), and Acetyl tributyl citrate (ATBC). nih.govpetronaftco.com DINCH and DEHT are the most popular non-phthalate plasticizers, with DINCH being more frequently used in Europe and DEHT more widely in the United States. chemsec.orgchemsec.org These alternatives are selected based on the specific performance requirements of the end product, such as high-temperature resistance or low volatility. basf.competronaftco.com
Performance Evaluation in Specialized Material Applications (e.g., Medical Devices, Food Contact Materials, Toys)
DINCH has been extensively evaluated and is widely used in specialized applications where human contact is significant and safety is paramount. chemwinfo.comiflscience.com
Medical Devices: In the medical field, PVC is a commonly used polymer for products like tubing, bags, catheters, and masks. pvcmed.orgubc.canih.gov The plasticizer DEHP has been historically used in blood bags due to its protective effect on red blood cells. karger.comnih.govresearchgate.net However, due to toxicological concerns, alternatives are being actively sought. ubc.cakarger.com DINCH is a key replacement, and research shows its migration from enteral feeding solutions is significantly lower than that of DEHP. nih.gov Because of its similar viscosity and mechanical properties, substituting DEHP with DINCH often does not require costly changes in the manufacturing process. nih.gov The European Pharmacopoeia lists DINCH as a suitable replacement for DEHP in medical applications. pvcmed.org
Food Contact Materials: For food packaging, the migration of plasticizers into food is a primary safety concern. researchgate.netintertek.com Factors like storage time, temperature, and the fat content of the food can influence the level of migration. researchgate.net DINCH is approved for use in food contact materials and has been shown to have a low migration rate. chemwinfo.comspkx.net.cn Studies have evaluated its migration in plastic food packaging, confirming its suitability for these applications. spkx.net.cn The European Food Safety Authority approved the use of DINCH in food contact applications in 2006. acs.org
Toys and Childcare Articles: The safety of plasticizers is of utmost importance in toys and products intended for children, who are more vulnerable to chemical exposure due to hand-to-mouth behavior. technologynetworks.comacs.org Many jurisdictions have banned or restricted the use of certain phthalates in these products. chemsec.orgmcgill.ca DINCH is a commonly used and approved alternative in the manufacturing of toys, valued for its excellent toxicological profile. chemwinfo.comtechnologynetworks.comcseindia.org It complies with major international toy safety standards, including those in the EU, US, and China. chemwinfo.com
Assessment in Red Blood Cell Preservation for Blood Container Applications
The replacement of DEHP in blood bags presents a unique challenge due to its known ability to stabilize red blood cell (RBC) membranes and reduce hemolysis (the rupture of red blood cells). ubc.cakarger.com Several studies have assessed the performance of DINCH as a viable alternative in this critical application.
Another investigation into pediatric-sized PVC bags also found DINCH to be a potential alternative to DEHP, noting that it outperformed DEHP in maintaining Adenosine triphosphate (ATP) levels, which is crucial for cell energy. nih.gov However, some studies have noted that under certain conditions, RBCs stored in DINCH bags may exhibit slightly higher osmotic fragility compared to those in DEHP bags, though still performing better than other alternatives like Butyryl-n-trihexyl-citrate (BTHC). karger.com
The following table summarizes key performance indicators from a comparative study on RBC preservation:
| Parameter | DINCH Bags | DEHP Bags | Reference |
|---|---|---|---|
| Median Hemolysis | 0.297% - 0.342% | 0.204% - 0.240% | nih.govnih.gov |
| Hemolysis vs. Regulatory Limit | <0.8% | <0.8% | researchgate.netnih.gov |
| Plasticizer Leaching | Considerably lower | Higher | nih.govresearchgate.netnih.gov |
| Gas Permeability (pO₂) | Higher | Lower | karger.comnih.gov |
| Gas Permeability (pCO₂) | Lower | Higher | karger.comnih.gov |
| Mean Corpuscular Volume | Increased | Lower increase | nih.govnih.gov |
Environmental Fate and Transport Mechanisms
Mobility in Environmental Compartments
The mobility of DINCH in the environment is largely influenced by its tendency to bind to soil and sediment particles.
With an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 3.3 x 10^5, DINCH is expected to be immobile in soil. echemi.com This high Koc value indicates a strong tendency for the compound to adsorb to the organic matter in soil, significantly limiting its potential for leaching into groundwater. echemi.com The strong binding to soil particles is a key factor in its environmental distribution.
Volatilization Potential
The tendency of a chemical to volatilize from surfaces is determined by its vapor pressure and Henry's Law constant.
The estimated Henry's Law constant for DINCH is 7.1 x 10^-5 atm-cu m/mole. echemi.com Based on this value, volatilization of DINCH from moist soil surfaces is not anticipated to be a significant environmental fate process. echemi.com
Similarly, the Henry's Law constant for DINCH indicates that it is expected to be essentially nonvolatile from water surfaces. echemi.com This, combined with its low water solubility, further suggests that volatilization is not a major pathway for its removal from aquatic systems.
Physicochemical Properties Influencing Environmental Fate
| Property | Value | Implication for Environmental Fate |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 3.3 x 10^5 (estimated) | Immobile in soil; strong adsorption to sediment |
| Henry's Law Constant | 7.1 x 10^-5 atm-cu m/mole (estimated) | Low potential for volatilization from moist soil and water |
| Vapor Pressure | 9.6 x 10^-7 mm Hg (estimated) | Low potential for volatilization from dry surfaces |
| Water Solubility | <0.02 mg/L | Limited mobility in the aqueous phase |
Environmental Degradation Pathways
DINCH is subject to both abiotic and biotic degradation processes in the environment. While specific data on its biodegradation in soil and water are limited, its chemical structure and metabolic data in organisms provide insights into its potential degradation pathways.
Abiotic degradation can occur through reactions with photochemically-produced hydroxyl radicals in the atmosphere. The estimated rate constant for the vapor-phase reaction of DINCH with hydroxyl radicals is 3.07 x 10^-11 cu cm/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4 hours, suggesting that any DINCH that does enter the atmosphere will be rapidly degraded. nih.gov
Table of Compound Names
| Abbreviation | Full Chemical Name |
| DINCH | Dinonyl cyclohexane-1,2-dicarboxylate |
| MINCH | Mono-isononyl-cyclohexane-1,2-dicarboxylate |
Biodegradation Studies in Terrestrial Environments
Current research indicates that this compound is not readily biodegradable. acs.org This suggests that its breakdown by microorganisms in terrestrial environments is a slow process. While specific studies detailing the biodegradation pathways and rates in soil are limited, the general consensus points towards a lack of rapid degradation. The persistence of DINCH in soil may be influenced by factors such as soil type, microbial population, temperature, and moisture content.
Table 1: Biodegradability of this compound
| Test Type | Result | Reference |
|---|---|---|
| Ready Biodegradability | Not readily biodegradable | acs.org |
Susceptibility to Photolysis in Environmental Media
Photolysis, the breakdown of compounds by light, is not considered a significant degradation pathway for this compound in the environment. echemi.com The molecule does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. echemi.com Therefore, direct degradation by sunlight in aquatic or terrestrial environments is not expected to occur. echemi.com
However, in the atmosphere, DINCH can undergo indirect photolysis through reactions with photochemically-produced hydroxyl radicals. echemi.com The estimated atmospheric half-life for this reaction is approximately 4 hours, suggesting that any DINCH that volatilizes into the atmosphere will be degraded relatively quickly. echemi.com
Table 2: Photolytic Degradation Potential of this compound
| Environmental Compartment | Susceptibility to Direct Photolysis | Atmospheric Half-life (Indirect Photolysis) | Reference |
|---|---|---|---|
| Aquatic/Terrestrial | Not expected to be susceptible | - | echemi.com |
| Atmosphere | - | ~4 hours | echemi.com |
Bioconcentration and Bioaccumulation Potential in Aquatic Organisms
The potential for this compound to accumulate in aquatic organisms has been the subject of several studies. Bioconcentration refers to the accumulation of a chemical from the water, while bioaccumulation includes uptake from all sources, including food.
Research on zebrafish (Danio rerio) has shown that exposure to DINCH can lead to alterations in lipid metabolism and a modest increase in lipid content around the yolk of larvae. nih.gov This suggests a potential for the compound to be stored in fatty tissues. Studies have indicated that while DINCH itself may not show a significant effect, its primary metabolite, monoisononyl cyclohexane-1,2-dicarboxylic acid ester (MINCH), can induce lipid accumulation in the preadipocytes of rats, which may have implications for aquatic organisms as well.
While a specific Bioconcentration Factor (BCF) has not been consistently reported across all studies, the available data suggests that DINCH has a potential for bioaccumulation in aquatic life. The predicted organic carbon-water partition coefficient (Koc) for DINCH is high, indicating that it is expected to adsorb to suspended particles and sediment in water, which can be a route of exposure for benthic organisms. acs.org
Table 3: Summary of Bioconcentration and Bioaccumulation Findings for this compound
| Organism | Endpoint | Observation | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | Lipid Metabolism | Altered lipid metabolism and slight lipid accumulation in larvae | nih.gov |
| General Aquatic Environment | Adsorption | Expected to adsorb to suspended particles and sediment | acs.org |
Ecotoxicological Research and Environmental Impact Assessment
Ecotoxicological Studies in Aquatic Organisms
The introduction of Dinonyl cyclohexane-1,2-dicarboxylate (DINCH) as a substitute for certain phthalate (B1215562) plasticizers has prompted investigations into its potential effects on aquatic ecosystems. nih.govresearchgate.net Research has particularly focused on fish, utilizing model organisms to understand the acute and chronic impacts of this compound.
Ecotoxicological assessments indicate that DINCH appears to have a more favorable profile regarding acute toxicity in fish compared to some traditional phthalates. mst.dk Studies evaluating a range of alternative plasticizers concluded that DINCH does not appear to have acute ecotoxicological effects on fish, as well as on algae and crustaceans. mst.dk However, other research has pointed to potential physiological and metabolic toxicity in aquatic organisms, suggesting that while acute lethality may be low, sublethal chronic effects can occur. researchgate.netnih.gov
Zebrafish (Danio rerio) larvae are a key model for studying the developmental and metabolic effects of chemical exposure. nih.gov Studies on DINCH have revealed significant impacts at various biological levels.
Transcriptional Profile Alterations: Exposure to DINCH has been shown to alter the expression of genes involved in critical physiological processes. researchgate.netnih.gov Notably, genes related to stress response are affected. nih.gov Furthermore, research indicates that genes involved in cholesterol biosynthesis and homeostasis are also impacted by DINCH, which may suggest potential for developmental neurotoxicity. researchgate.netnih.gov
Lipid Metabolism Modulation: A significant finding in zebrafish larvae is the effect of DINCH on lipid metabolism. nih.gov Studies using Oil Red O staining revealed a slight accumulation of lipids around the yolk, brain, eye, and neck with increasing concentrations of the compound. nih.govresearchgate.netnih.gov This observation is supported by gene expression analysis, which shows that DINCH significantly alters genes associated with multiple aspects of lipid metabolism. researchgate.netnih.gov
Table 1: Effects of DINCH on Gene Expression Related to Lipid Metabolism in Zebrafish Larvae
| Metabolic Process | Effect of DINCH Exposure | Associated Gene Examples |
| Fatty Acid Synthesis | Significantly Altered | - |
| β-oxidation | Significantly Altered | - |
| Lipid Elongation | Significantly Altered | - |
| Lipid Transport | Significantly Altered | ldlr (downregulated), lipc (upregulated) |
| Cholesterol Biosynthesis | Affected | - |
| Cholesterol Homeostasis | Affected | - |
Behavioral Changes: Behavioral analysis of zebrafish larvae exposed to DINCH has demonstrated distinct changes in locomotor activity. researchgate.netnih.gov Specifically, alterations in total distance moved and acceleration have been observed in both light and dark conditions. researchgate.net The altered swimming behavior suggests that DINCH may negatively regulate motor activity, potentially as a result of neurotoxicity. nih.gov
Comparative Ecotoxicological Assessments with Other Phthalate Alternatives
When evaluated alongside other plasticizers, DINCH's environmental profile shows certain characteristics that distinguish it from both the phthalates it replaces and other alternatives. In comparative assessments, DINCH is categorized as inherently biodegradable, whereas some alternatives like Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) and Dioctyl adipate (B1204190) (DOA) are considered readily biodegradable. mst.dk
Table 2: Comparative Environmental Profile of DINCH and Other Plasticizers
| Compound | Abbreviation | Biodegradability | Acute Ecotoxicity (Fish, Crustaceans, Algae) |
| This compound | DINCH | Inherently biodegradable | No acute effects noted |
| Di(2-ethylhexyl) phthalate | DEHP | - | - |
| Di(2-ethylhexyl) terephthalate | DEHT | Readily biodegradable | - |
| Dioctyl adipate | DOA | Readily biodegradable | - |
| Acetyl tributyl citrate (B86180) | ATBC | Inherently biodegradable | - |
| Trioctyl trimellitate | TOTM | Inherently biodegradable | - |
Metabolism and Biomonitoring of Dinonyl Cyclohexane 1,2 Dicarboxylate
Metabolic Pathways and Metabolite Identification
Once ingested, DINCH undergoes a series of metabolic transformations before being excreted. publisso.de The primary pathway involves hydrolysis followed by extensive oxidative metabolism, leading to a variety of metabolites that can be detected in urine. nih.govnih.gov
Primary Hydrolysis to Monoisnonyl Cyclohexane-1,2-dicarboxylate (MINCH)
The initial step in the metabolism of DINCH is the hydrolysis of one of its two ester linkages. publisso.denih.gov This enzymatic reaction cleaves one of the isononyl side chains, resulting in the formation of the monoester, Monoisnonyl Cyclohexane-1,2-dicarboxylate (MINCH). publisso.denih.gov This primary metabolite is a crucial intermediate in the metabolic cascade. nih.gov However, studies have shown that less than 1% of the administered DINCH dose is excreted as unchanged MINCH in the urine, indicating that it is readily further metabolized. nih.govresearchgate.net
Oxidative Metabolism of MINCH to Specific Metabolites
Following its formation, MINCH undergoes extensive oxidative metabolism, where enzymes introduce oxygen-containing functional groups onto the isononyl side chain. nih.gov This process generates several more polar and water-soluble metabolites that are more easily excreted. Key oxidative metabolites that have been identified and quantified in human urine include:
OH-MINCH (Cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester): This is the most abundant oxidative metabolite, formed by the hydroxylation of the isononyl side chain. nih.govnih.gov It represents a significant portion of the excreted DINCH dose. nih.gov
oxo-MINCH (Cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester): Further oxidation of the hydroxyl group in OH-MINCH can lead to the formation of a keto group, resulting in oxo-MINCH. publisso.de
cx-MINCH (Cyclohexane-1,2-dicarboxylic acid-mono(carboxy-isooctyl) ester): This metabolite is formed through oxidative degradation of the isononyl side chain, leading to a shorter, carboxylated chain. nih.gov
MCOCH (Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester) and MHNCH (Cyclohexane-1,2-dicarboxylic acid, mono hydroxyisononyl ester): These are additional specific oxidative metabolites that have been identified and serve as biomarkers of exposure. nih.gov
MCHxCH (Cyclohexane-1,2-dicarboxylic acid mono carboxyhexyl ester): More recent studies have identified this as another major specific metabolite, resulting from further breakdown of the alkyl side chain. nih.gov
In a human study, after a single oral dose of DINCH, approximately 14.8% of the dose was excreted as these oxidized monoesters. nih.govresearchgate.net OH-MINCH was the most prominent, accounting for about 10.7% of the dose, while oxo-MINCH and a carboxy-metabolite (cx-MINCH) each accounted for about 2.0%. nih.govresearchgate.net An updated analysis based on a new reference standard later revised the excretion of oxo-MINCH to 2.6% of the administered dose. nih.gov
Formation of Cyclohexane-1,2-dicarboxylic Acid (CHDA) as a Non-Specific Metabolite
A further metabolic step involves the complete hydrolysis of the remaining ester bond in MINCH or its oxidized derivatives. This process yields Cyclohexane-1,2-dicarboxylic acid (CHDA), the core cyclohexane (B81311) dicarboxylic acid structure of the parent compound. nih.govpublisso.de CHDA is a major urinary metabolite of DINCH, representing approximately 23.7% of an orally administered dose in human volunteers. nih.govresearchgate.net However, CHDA is considered a non-specific biomarker because it is a common metabolite of other cyclohexane-1,2-dicarboxylate-based plasticizers. publisso.de
Stereoisomer-Specific Metabolic Profiles
Commercial DINCH is a mixture of stereoisomers. wikipedia.org Research has indicated that the metabolism of DINCH can be stereoisomer-specific. The different spatial arrangements of the ester groups on the cyclohexane ring can influence the enzymatic processes, potentially leading to different rates of metabolism and different profiles of the resulting metabolites. This aspect adds a layer of complexity to the analysis of DINCH metabolism. nih.gov
Development and Validation of Biomonitoring Biomarkers
Human biomonitoring is a critical tool for assessing the extent of human exposure to environmental chemicals like DINCH. The development of reliable biomarkers is central to these efforts.
Utility of Oxidized Metabolites as Specific Biomarkers for Exposure Assessment
While CHDA is the most abundant metabolite, its lack of specificity makes it unsuitable for definitively assessing DINCH exposure. publisso.de In contrast, the oxidized metabolites, such as OH-MINCH, oxo-MINCH, and cx-MINCH, are specific to DINCH. publisso.deresearchgate.net Their presence in urine is a clear indicator of exposure to the parent compound. nih.gov
Studies have demonstrated that these secondary oxidized metabolites are apt and specific biomarkers for determining DINCH exposure. nih.govresearchgate.net They have elimination half-lives ranging from 10 to 18 hours, which provides a suitable window for detection following exposure. publisso.deresearchgate.net The detection of these specific metabolites in urine samples from the general population confirms widespread exposure to DINCH. nih.govresearchgate.net Consequently, analytical methods for human biomonitoring now focus on quantifying these specific, oxidized metabolites to accurately estimate DINCH intake and to monitor exposure trends over time. researchgate.netnih.gov
Data on Urinary Excretion of DINCH Metabolites
The following table summarizes the urinary excretion of various DINCH metabolites as a percentage of the orally administered dose in human volunteers.
| Metabolite | Abbreviation | % of Administered Dose (Mean) | Type |
| Cyclohexane-1,2-dicarboxylic acid | CHDA | 23.7% | Non-Specific |
| Cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester | OH-MINCH | 10.7% | Specific |
| Cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester | oxo-MINCH | ~2.0 - 2.6% | Specific |
| Cyclohexane-1,2-dicarboxylic acid-mono(carboxy-isooctyl) ester | cx-MINCH | ~2.0% | Specific |
| Monoisnonyl Cyclohexane-1,2-dicarboxylate | MINCH | < 1% | Specific |
Quantification of Metabolites in Biological Matrices (e.g., Urine, Blood)
The quantification of Dinonyl cyclohexane-1,2-dicarboxylate (DINCH) metabolites in biological matrices, primarily urine, is essential for assessing human exposure to the parent compound. The most common analytical approach involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often using isotope dilution for accurate quantification. researchgate.netnih.gov This methodology is highly selective and sensitive, allowing for the detection of metabolites at very low concentrations. nih.gov
Key urinary biomarkers for DINCH exposure are its secondary oxidized metabolites: hydroxylated monoester (OH-MINCH), carboxylated monoester (cx-MINCH), and oxo monoester (oxo-MINCH). researchgate.netnih.gov The monoester metabolite (MINCH) is generally considered a weak marker of exposure as it is detected infrequently in urine samples. researchgate.netnih.gov
The analytical process typically involves several steps. First, the urine samples undergo enzymatic deconjugation using β-glucuronidase to convert the glucuronidated metabolites back to their free form. nist.govnih.gov This is followed by an extraction step, often solid-phase extraction (SPE), to isolate the metabolites from the complex urine matrix. nih.govmdpi.com Finally, the extracted samples are analyzed by HPLC-MS/MS. researchgate.netnih.gov This method provides reliable and sensitive quantification with limits of quantification (LOQ) often ranging from 0.05 µg/L to 0.1 µg/L for the oxidized metabolites. researchgate.netnih.gov
While urine is the most common matrix for biomonitoring DINCH exposure, metabolites have also been detected in serum. researchgate.net Studies in rats have shown that several urinary oxidative metabolites can also be found in serum, although at lower concentrations. researchgate.net
The table below summarizes the analytical methods and limits of detection (LOD) or quantification (LOQ) for DINCH metabolites from various studies.
| Metabolite | Analytical Method | Matrix | Limit of Detection/Quantification | Source |
|---|---|---|---|---|
| OH-MINCH, cx-MINCH, oxo-MINCH | On-line HPLC-MS/MS | Urine | LOQ: 0.05 µg/L - 0.1 µg/L | researchgate.netnih.gov |
| MINCH, OH-MINCH | UHPLC-MS/MS | Urine | LOD: 0.14-0.66 ng/mL | nih.gov |
| MHiNCH, MCOCH | Isotope dilution tandem mass spectrometry | Urine | Not specified | researchgate.net |
| Multiple Phthalate (B1215562) and DINCH metabolites | UHPLC-MS/MS | Urine | LOQ: 0.15–0.40 ng/mL | researchgate.net |
Human Biomonitoring Studies
Human biomonitoring (HBM) studies have demonstrated widespread exposure to DINCH in various populations across the globe. As DINCH is increasingly used as a substitute for certain phthalate plasticizers, monitoring its exposure levels and trends is of growing importance. researchgate.netnih.gov
Studies have consistently shown high detection rates for oxidized DINCH metabolites in urine. For instance, a pilot study in Germany found oxidized DINCH metabolites in over 80% of samples from the general population, with OH-MINCH being the most abundant. researchgate.netnih.gov A study on Japanese schoolchildren (age 7) from 2012 to 2017 reported a detection rate of 92.2% for DINCH metabolites. nih.govacs.org In the United States, data from convenience samples of adults showed a clear increase in the detection rate of three DINCH metabolites (MCOCH, MONCH, and MHNCH) between 2007 and 2012, whereas they were not detected in samples from 2000 and 2001. nih.govepa.gov
Recent trends indicate a significant increase in exposure to DINCH. A study analyzing HBM data from 2009 to 2019 found that exposure to DINCH has markedly increased in the US. researchgate.netnih.gov Similarly, the study on Japanese school children revealed a 2-fold increase in the concentration of DINCH metabolites between 2012 and 2017. nih.govacs.org This increasing trend is often observed alongside a decrease in exposure to regulated phthalates like di(2-ethylhexyl)phthalate (DEHP). researchgate.netnih.gov
The table below presents findings from various human biomonitoring studies on DINCH metabolites.
| Population (Country, Year) | Metabolites Detected | Detection Rate | Key Findings/Concentrations | Source |
|---|---|---|---|---|
| German general population (2012) | OH-MINCH, cx-MINCH, oxo-MINCH | >80% | Mean concentrations: OH-MINCH (0.71 µg/L), cx-MINCH (0.61 µg/L), oxo-MINCH (0.33 µg/L) | researchgate.netnih.gov |
| U.S. adults (2000-2012) | MCOCH, MONCH, MHNCH | Not detected in 2000/2001; increasing from 2007 to 2012 | Exposure to DINCH is increasing in the U.S. population. | nih.govepa.gov |
| Japanese schoolchildren (2012-2017) | DINCH metabolites | 92.2% | A significant 2-fold increase in metabolite concentrations over the study period. | nih.govacs.org |
| Australian population (pooled samples) | DINCH metabolites | Detected | Concentrations were comparatively low. | nih.gov |
| Czech mothers and newborns (2016-2017) | Four DINCH metabolites | Detected | Newborn concentrations were 2x lower than maternal concentrations. | researchgate.net |
Population-level exposure assessment for DINCH primarily relies on human biomonitoring (HBM). nih.gov HBM is considered the gold standard as it provides an integrated measure of exposure from all sources and routes, including oral, dermal, and inhalation. mdpi.comnih.gov The methodology involves the collection of biological samples, typically urine, from a representative sample of the population and analyzing them for specific biomarkers of exposure. nih.gov
For DINCH, the most reliable biomarkers are the secondary oxidized urinary metabolites (OH-MINCH, cx-MINCH, and oxo-MINCH), as the parent compound is metabolized and excreted relatively quickly. researchgate.netnih.gov The concentrations of these metabolites in urine are then used to estimate the daily intake of the parent compound.
A common approach in HBM studies is to compile data from multiple studies to analyze time trends and compare exposure levels across different populations. researchgate.netnih.gov This involves creating databases, such as the "PhthaLit" database which compiles HBM data from numerous studies worldwide, to facilitate meta-analyses of exposure trends for plasticizers like DINCH. researchgate.netnih.gov
Another aspect of exposure assessment is comparing the intake calculated from biomonitoring data with intake estimated from external exposure media (e.g., air, dust, food). nih.gov Studies have shown that dietary intake is the predominant exposure route for DINCH. nih.gov By comparing internal and external exposure estimates, researchers can validate their understanding of the most significant exposure pathways. nih.gov
The general steps in population-level exposure assessment for DINCH include:
Study Design: Defining the target population and sampling strategy to ensure the results are representative.
Sample Collection: Gathering biological samples (primarily urine) from participants.
Laboratory Analysis: Quantifying the concentration of specific DINCH metabolites using sensitive analytical techniques like HPLC-MS/MS.
Data Analysis: Statistically analyzing the data to determine detection frequencies, concentration distributions (e.g., geometric means, medians, percentiles), and trends over time.
Intake Estimation: Back-calculating the daily intake of DINCH from the urinary metabolite concentrations.
Risk Assessment: Comparing the estimated daily intakes to health-based guidance values, such as a tolerable daily intake (TDI), to assess potential health risks.
This comprehensive approach allows for a robust assessment of population-level exposure to DINCH and helps in monitoring the effectiveness of any regulatory actions.
Computational Modeling and Risk Assessment Frameworks
Pharmacokinetic Modeling (PBPK) for Exposure Prediction
Physiologically based pharmacokinetic (PBPK) modeling is a cornerstone of modern risk assessment. researchgate.net These models mathematically simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body, providing a bridge between external exposure and internal dosimetry. For DINCH, PBPK models have been developed to interpret human biomonitoring data and predict the urinary concentrations of its metabolites following exposure. nih.govresearchgate.netnih.gov
A key feature of PBPK models for DINCH is their ability to be parameterized using a combination of in silico, in vitro, and human biomonitoring data. researchgate.netnih.gov In silico methods, which use computer-based predictions, and in vitro experiments, conducted on isolated cells or tissues, provide initial estimates for model parameters. These are then refined and validated using data from human studies. nih.govresearchgate.net
A significant advancement in risk assessment is the integration of exposure models with PBPK models. nih.gov This creates a comprehensive framework that can quantitatively link the concentration of a chemical in consumer products to potential health risks for the general population. nih.govresearchgate.net For DINCH and other plasticizers, a probabilistic exposure model can be developed to estimate multi-route exposures based on factors like chemical properties, product concentrations, and human activities. nih.gov
This integrated approach allows for a more realistic and holistic assessment of chemical exposure. By combining information on how individuals come into contact with DINCH in their daily lives with a detailed understanding of how the chemical behaves in the body, a more accurate prediction of internal dose can be achieved. nih.gov
The structure of a PBPK model for DINCH typically includes compartments representing key organs and tissues, such as the stomach, gut, liver, adipose tissue, and blood. nih.gov The model also accounts for the metabolism of DINCH into its primary monoester metabolite, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), and subsequent oxidized metabolites like OH-MINCH and cx-MINCH, which are excreted in the urine. nih.govnih.gov Some models have also explored the inclusion of a lymphatic compartment to describe a portion of the oral dose that bypasses the liver initially. nih.govnih.gov
| Abbreviation | Full Chemical Name | Role in Modeling |
|---|---|---|
| MINCH | mono-isononyl-cyclohexane-1,2-dicarboxylate | Primary monoester metabolite of DINCH. |
| OH-MINCH | cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester | Oxidized metabolite used as a biomarker of exposure. nih.govnih.gov |
| cx-MINCH | cyclohexane-1,2-dicarboxylic acid mono carboxyisononyl ester | Oxidized metabolite used as a biomarker of exposure. nih.govnih.gov |
| oxo-MINCH | cyclohexane-1,2-dicarboxylic acid mono oxoisononyl ester | Oxidized metabolite included in some multi-compartment PK models. researchgate.netnih.gov |
PBPK models can be extended to simulate the toxicokinetics across a population by incorporating variability in physiological and metabolic parameters. nih.gov Techniques such as Bayesian analysis and Markov chain Monte Carlo (MCMC) methods are employed to develop pharmacokinetic models that can simulate population toxicokinetics. researchgate.netnih.gov This allows for the prediction of the distribution of internal doses within a population, which can then be compared with biomonitoring data from large-scale surveys. researchgate.netnih.gov
These population-based simulations are crucial for understanding the range of internal exposures and identifying potentially susceptible subpopulations. The predicted distributions of urinary metabolites from these integrated models have shown reasonable agreement with data from U.S. biomonitoring surveys. researchgate.netnih.gov
Source-to-Outcome Modeling Approaches
Source-to-outcome modeling provides a comprehensive framework for tracing a chemical from its origin in a product or the environment to a measurable biological effect. This approach is instrumental in understanding the complete exposure-to-effect continuum.
A key application of integrated modeling frameworks is to establish a quantitative link between the concentration of DINCH in various products and the resulting body burden in the population. nih.govresearchgate.net By modeling the various pathways of exposure—such as dietary intake, inhalation, and dermal contact—it is possible to estimate the total intake of DINCH from different sources. researchgate.netepa.gov This intake is then used as the input for the PBPK model to predict the internal concentration of DINCH and its metabolites.
Sensitivity analysis is a critical component of computational modeling that helps to identify the most influential parameters and exposure pathways affecting the predicted outcomes. nih.govnih.gov In the context of DINCH, a "source-to-outcome" local sensitivity analysis has revealed that for high molecular weight plasticizers like DINCH, food contact materials have the most significant impact on body burden. researchgate.net
This type of analysis is invaluable for risk management as it highlights the most effective areas for intervention to reduce exposure. For instance, the finding that dietary sources are a major contributor to DINCH exposure suggests that efforts to minimize its migration from food packaging could be a particularly effective risk reduction strategy. researchgate.netresearchgate.net
Regulatory Science and Classification in Environmental Context
Academic Classification and Assessment under Chemical Regulations
Dinonyl cyclohexane-1,2-dicarboxylate (DINCH) has been assessed by various international bodies, leading to different considerations for its environmental hazard classification. Based on its physical and chemical properties, if released into the environment, DINCH is expected to primarily partition to soil and sediment. It is not expected to be persistent in these environments due to its high biodegradability, typically exceeding 60% in 28 days.
Assessments generally indicate a low potential for harm to the environment. Studies show it has low acute and chronic toxicity to fish, aquatic and terrestrial invertebrates, and algae, with no adverse effects observed in saturated solutions. Furthermore, its potential for bioaccumulation is considered low, based on predicted bioaccumulation and bioconcentration factors of less than 250 L/kg. An assessment by the Australian government concluded that the chemical is not considered to pose a risk to the environment based on its reported use pattern.
However, there is some variation in official classifications under the Globally Harmonized System (GHS). While some assessments conclude that DINCH is not classified as hazardous under GHS criteria, at least one safety data sheet indicates a classification as "Hazardous to the aquatic environment - chronic hazard, Category 1 (Aquatic Chronic 1, H410)," which denotes that it is very toxic to aquatic life with long-lasting effects. This highlights the importance of consulting specific regional and supplier-provided classifications.
DINCH was developed and is marketed as a plasticizer for sensitive applications, serving as a primary alternative to certain ortho-phthalate plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP). The use of some traditional phthalates has been restricted in numerous regions, including North America and the European Union, due to health concerns, particularly regarding their effects on reproductive health and potential as endocrine disruptors.
In this regulatory landscape, DINCH has been approved and certified by many authorities worldwide for use in products that involve close human contact. Its primary applications are in areas where safety and low migration are critical. The European Food Safety Authority (EFSA) approved DINCH for a wide variety of food-contact applications. In the European Union, it is listed as an approved Food Contact Material (FCM) under Regulation (EU) No 10/2011.
Due to these approvals, DINCH is widely used in the manufacture of flexible plastic articles for sensitive uses.
Table 2: Key Applications of DINCH as a Phthalate Alternative
| Application Area | Regulatory Context/Reason for Use | Source(s) |
|---|---|---|
| Food Packaging | Approved as a food contact material in the EU (Regulation (EU) No 10/2011). Used in PVC cling films, sealing gaskets, and flexible tubes for beverages. | |
| Toys and Childcare Articles | Used as a safe alternative to restricted phthalates in children's products. | |
| Medical Devices | Selected for medical applications due to exposure and toxicological considerations as a replacement for DEHP and DINP. |
Waste Management and Environmental Disposal Considerations
Proper management of chemical waste is essential to prevent environmental contamination. The disposal of DINCH and materials contaminated with it must
Q & A
Basic Research Questions
Q. How is DINCH identified and quantified in environmental and biological matrices?
- Methodology : DINCH is typically analyzed using gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) for environmental samples like dust, achieving detection limits of ~1.13 ng/g . For biological matrices (e.g., urine), high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is employed to quantify oxidative metabolites (e.g., OH-MiNCH, oxo-MiNCH) with limits of detection (LODs) between 0.04–0.7 ng/mL . Isotope-labeled internal standards (e.g., DEHA-D8) are critical for calibration .
Q. Why is DINCH increasingly used as a phthalate alternative in material science and toxicology studies?
- Rationale : DINCH was introduced due to its lower endocrine-disrupting potential compared to ortho-phthalates. Its cyclohexane ring structure reduces metabolic activation to bioactive intermediates, as shown in comparative toxicokinetic studies . Regulatory shifts favoring non-phthalate plasticizers in consumer products (e.g., medical devices, toys) further drive its adoption .
Q. What are the primary metabolites of DINCH used as biomarkers in human exposure studies?
- Key Metabolites : Oxidative metabolites include mono-hydroxy isononyl cyclohexane-1,2-dicarboxylate (OH-MiNCH) and mono-oxo isononyl cyclohexane-1,2-dicarboxylate (oxo-MiNCH). These are quantified in urine via enzymatic hydrolysis followed by solid-phase extraction and LC-MS/MS, with recovery rates >85% .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for DINCH across experimental models?
- Analytical Strategies : Discrepancies in endocrine effects (e.g., ovarian response vs. neurobehavioral outcomes) require robust study designs:
- Dose-Response Analysis : Use tiered exposure levels (e.g., 0.1–100 mg/kg/day) to identify non-monotonic responses .
- Matrix Correction : Adjust for urinary creatinine or specific gravity to normalize metabolite concentrations in epidemiological studies .
- In Vitro/In Vivo Concordance : Compare metabolic activation pathways using hepatocyte models vs. rodent assays to validate biomarkers .
Q. What methodologies optimize longitudinal exposure assessment of DINCH in cohort studies?
- Study Design :
- Sampling Frequency : Collect repeated urine samples across gestation or developmental windows to account for episodic exposure .
- Multi-Matrix Analysis : Pair urinary metabolites with dust/air sampling (GC-TOFMS) to assess environmental vs. systemic uptake .
- Data Integration : Use mixed-effects models to differentiate intra- and inter-individual variability in metabolite excretion .
Q. What analytical challenges arise in detecting DINCH metabolites at trace levels, and how are they mitigated?
- Technical Hurdles :
- Low Abundance : Metabolites like OH-MiNCH require derivatization (e.g., BSTFA) to enhance GC-MS sensitivity .
- Matrix Interference : Immunoaffinity cleanup or molecularly imprinted polymers (MIPs) reduce co-eluting contaminants in biological samples .
- Isomer Discrimination : Chiral columns (e.g., Cyclobond I 2000) resolve stereoisomers of oxidized metabolites, critical for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
